BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support Center: HfOz2 Film Uniformity
In Trench Structures

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ethyl(methyl)azanide;hafnium(4+)

Cat. No.: B1587031

This technical support center provides troubleshooting guidance and answers to frequently
asked questions for researchers, scientists, and drug development professionals working on
the deposition of Hafnium Oxide (HfO2) films in trench structures.

Troubleshooting Guide

This guide addresses common issues encountered during HfO: film deposition in high-aspect-
ratio trench structures.

Question: Why is my HfO: film thicker at the top of the trench than at the bottom (poor step
coverage)?

Answer: Poor step coverage in trench structures is a common issue and can be attributed to
several factors during the deposition process.

« Insufficient Precursor Exposure: In Atomic Layer Deposition (ALD), the precursor molecules
need sufficient time to diffuse deep into the trench and react with the surface. Short
precursor pulse or purge times can lead to incomplete reactions at the bottom of high-
aspect-ratio trenches.

o Precursor Type: Some precursors, like HfCla, may have lower sticking probabilities or can be
prone to gas-phase reactions, leading to non-uniform deposition, especially at the bottom of
deep trenches.[1][2] In contrast, metalorganic precursors are often more reactive.[1]
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o Deposition Temperature: The deposition temperature plays a crucial role. While higher
temperatures can increase the reaction rate, they might also lead to a higher sticking
coefficient of the precursor at the trench opening, depleting the precursor concentration
before it reaches the bottom.[3] Conversely, a temperature that is too low can result in slow
surface reactions and poor film quality.

e Plasma-Induced Effects (PEALD): In Plasma-Enhanced ALD (PEALD), direct plasma can
have a directional flux, leading to more deposition at the top surfaces and less on the
sidewalls and bottom of the trench.[4][5]

Solutions:

e Optimize ALD Cycle Times: Increase the precursor pulse and exposure times to ensure that
the precursor fully saturates the entire surface area within the trench. Similarly, extend the
purge times to effectively remove unreacted precursors and byproducts.

e Precursor Selection: Consider using alternative Hf precursors. For instance, Hfls has been
shown to provide more uniform growth at higher temperatures compared to HfCla.[1]

o Adjust Deposition Temperature: Systematically vary the deposition temperature to find an
optimal window that balances reaction kinetics and precursor diffusion. For Low-Pressure
Chemical Vapor Deposition (LPCVD), step-coverage quality has been observed to improve
with increased deposition temperature up to 450°C.[3]

o Utilize Remote Plasma ALD (RP-ALD): If using PEALD, switching from direct plasma to
remote plasma can significantly improve conformality. RP-ALD separates the plasma
generation from the deposition chamber, delivering only reactive radicals to the substrate,
which results in more isotropic deposition and less plasma-induced damage.[4][5][6] RP-ALD
has been shown to achieve nearly 100% step coverage.[4]

o Employ Growth Inhibitors: In Chemical Vapor Deposition (CVD), molecular growth inhibitors
like H(hfac) or H(acac) can be introduced to selectively reduce the growth rate at the trench
opening, preventing pinch-off and improving bottom-up filling.[7][8][9]

Question: My HfOz2 film exhibits high surface roughness. What are the causes and how can |
improve it?

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.researchgate.net/publication/244257793_Effects_of_deposition_conditions_on_step-coverage_quality_in_low-pressure_chemical_vapor_deposition_of_HfO_2
https://www.mdpi.com/2079-4991/15/11/783
https://www.researchgate.net/publication/392033988_Deposition_of_HfO2_by_Remote_Plasma_ALD_for_High-Aspect-Ratio_Trench_Capacitors_in_DRAM
https://www.researchgate.net/publication/223285269_Effects_of_precursors_on_nucleation_in_atomic_layer_deposition_of_HfO2
https://www.researchgate.net/publication/244257793_Effects_of_deposition_conditions_on_step-coverage_quality_in_low-pressure_chemical_vapor_deposition_of_HfO_2
https://www.mdpi.com/2079-4991/15/11/783
https://www.researchgate.net/publication/392033988_Deposition_of_HfO2_by_Remote_Plasma_ALD_for_High-Aspect-Ratio_Trench_Capacitors_in_DRAM
https://pubmed.ncbi.nlm.nih.gov/40497832/
https://www.mdpi.com/2079-4991/15/11/783
https://pubs.aip.org/avs/jva/article/37/2/021509/247236/Seamless-fill-of-deep-trenches-by-chemical-vapor
https://www.researchgate.net/publication/330882962_Seamless_fill_of_deep_trenches_by_chemical_vapor_deposition_Use_of_a_molecular_growth_inhibitor_to_eliminate_pinch-off
https://ouci.dntb.gov.ua/works/4KjYEKv7/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Answer: High surface roughness can negatively impact device performance. The primary
causes are related to the deposition conditions and film crystallinity.

Deposition Temperature: The deposition temperature influences the nucleation and growth
mode of the film. For instance, in CVD, the surface morphology can change from cellular to
columnar particles as the temperature increases, affecting roughness.[10]

Plasma Parameters (PEALD): In PEALD, the Oz flow rate and plasma power significantly
influence the surface roughness.[11][12][13][14] Optimization of these parameters is crucial
for achieving smooth films.

Initial Growth Stages: The initial stages of film growth can be three-dimensional (island
growth), leading to a rougher surface, especially if the precursor has a low adsorption
probability on the substrate.[1]

Solutions:

Optimize Deposition Temperature: Characterize the effect of deposition temperature on
surface roughness to identify the optimal process window.

Fine-Tune PEALD Parameters: Systematically adjust the O2 flow rate and plasma power.
Studies have shown that these parameters are more influential than precursor dose times in
controlling surface roughness.[11][12][13][14]

Two-Step Deposition Process: For crystalline HfO2 on sensitive substrates like graphene, a
two-step temperature process can be employed. An initial low-temperature deposition of a
thin seed layer is followed by a higher temperature deposition to improve crystallinity while
maintaining a uniform and smooth film.[1]

Question: I'm observing high leakage current in my HfO2-based devices in trench structures.
What could be the reason?

Answer: High leakage current is often associated with defects in the dielectric film or at the
interfaces.

e Plasma-Induced Damage: Direct plasma exposure during PEALD can create defects such
as non-lattice Hf and oxygen-related defects within the HfO: film, which act as pathways for
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leakage current.[4][5][6]

o Impurities: Residual impurities from precursors, such as carbon from metalorganic
precursors or halides, can be incorporated into the film and increase leakage current.[12][15]

o Film Density and Crystallinity: A low-density or improperly crystallized film can have more
grain boundaries and defects, leading to higher leakage. Post-deposition annealing is often
required to densify the film and control its crystalline phase.[16]

Solutions:

» Use Remote Plasma ALD (RP-ALD): RP-ALD significantly reduces plasma-induced damage,
leading to a lower defect density and consequently, a much lower leakage current density (by
up to three orders of magnitude) compared to direct plasma ALD.[4][5][6]

o Optimize Precursor Chemistry and Purge Cycles: Ensure complete reactions and effective
purging to minimize the incorporation of impurities. The choice of precursor can also impact
the level of impurities.[15]

o Post-Deposition Annealing (PDA): Perform rapid thermal annealing (RTA) after deposition to
densify the film, reduce defects, and crystallize it into the desired phase.[16] This can also
improve the interface quality.

Frequently Asked Questions (FAQs)

Q1: What is step coverage and why is it important for trench structures?

Al: Step coverage is a measure of how uniformly a thin film coats a non-planar surface. It is
typically calculated as the ratio of the film thickness at the bottom or sidewall of a feature to the
film thickness at the top surface. In trench structures, high step coverage (ideally 100%) is
critical to ensure consistent device performance, as variations in film thickness can lead to
changes in capacitance, breakdown voltage, and leakage current.

Q2: What is the difference between thermal ALD and Plasma-Enhanced ALD (PEALD) for HfO2
deposition in trenches?

A2: Both are methods for depositing thin, conformal films.
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e Thermal ALD relies on self-limiting chemical reactions between precursors and the substrate
surface at a specific temperature. It generally provides excellent conformality but may have a
lower growth rate and require higher deposition temperatures.

o PEALD uses plasma to activate one of the reaction steps, which can offer advantages like a
higher growth rate, lower deposition temperatures, and a wider choice of precursors.[16]
However, direct plasma exposure can cause damage and reduce conformality, making
remote plasma PEALD a better choice for high-aspect-ratio trenches.[4][5]

Q3: How does the aspect ratio of the trench affect HfOz film uniformity?

A3: The aspect ratio (depth divided by width) of a trench significantly impacts film uniformity. As
the aspect ratio increases, it becomes more challenging for precursor molecules to diffuse to
the bottom of the trench. This can lead to a concentration gradient of the precursor along the
depth of the trench, resulting in a thinner film at the bottom (poor step coverage). For very high
aspect ratios (e.g., >100:1), this becomes a major process challenge.[4]

Q4: Can post-deposition annealing affect the uniformity of the HfO2 film in a trench?

A4: Yes, post-deposition annealing, such as Rapid Thermal Annealing (RTA), can affect the
film. Annealing typically causes the film to densify, which can lead to a slight decrease in
thickness.[16] Studies have shown that this densification occurs throughout the trench, and
while it can slightly alter the final step coverage percentage, it does not seem to be significantly
dependent on the location within the trench.[16]

Data Presentation

Table 1: Comparison of HfO2 Deposition in Trench Structures using Direct Plasma vs. Remote
Plasma ALD
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Direct Plasma ALD

Remote Plasma

Parameter Reference
(DP-ALD) ALD (RP-ALD)
Step Coverage 87.3% - 92.6% ~100% [4]
Leakage Current ~10-* A/cmz (at 0.8V, ~10-7 A/cmz (at 0.8V, 4]
Density 15nm) 15nm)
Non-lattice Hf defects 17.0% 13.6% [4]
] ) Degraded due to )
Lateral Uniformity ) Superior [415116]
direct plasma
Table 2: PEALD HfO2 Step Coverage in High-Aspect-Ratio Trenches
. As-Deposited Step  Step Coverage
Aspect Ratio Reference
Coverage after RTA
1:13 ~64% ~69% [16]

Experimental Protocols

Protocol 1: PEALD of HfO2z in Trench Structures

This protocol is based on methodologies described for achieving uniform HfO2 films in trench

structures.
e Substrate Preparation:

o Use a patterned silicon wafer with trench structures of the desired aspect ratio (e.g., 1:13).
[12]

o Perform a standard cleaning procedure to remove organic and native oxide contaminants

from the wafer surface.
e PEALD Process:

o Precursor: Tetrakis(dimethylamido)hafnium (TDMAHY).
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o Oxidant: Oz plasma.

o Deposition Temperature: Maintain the substrate at a constant temperature (e.g., 250-300
°C).

o ALD Cycle:

» TDMAMHT Pulse: Introduce TDMAHTf into the chamber for a specified time (e.g., 2
seconds) to allow for surface adsorption.[16]

» Purge 1: Purge the chamber with an inert gas (e.g., Ar or N2) to remove unreacted
TDMAHTf and byproducts.

» O2 Plasma Pulse: Introduce Oz gas (e.g., 50 sccm flow rate) and apply RF power (e.g.,
20 W) to generate plasma for a set duration (e.g., 60 seconds).[16]

» Purge 2: Purge the chamber again with the inert gas to remove plasma species and
reaction byproducts.

o Number of Cycles: Repeat the ALD cycle until the desired film thickness is achieved.

o Post-Deposition Annealing (Optional):

o Perform Rapid Thermal Annealing (RTA) in a nitrogen (N2) atmosphere at a specified
temperature and duration to densify and crystallize the film.

e Characterization:

o Thickness and Uniformity: Use Scanning Electron Microscopy (SEM) or Transmission
Electron Microscopy (TEM) on cross-sections of the trench to measure film thickness at
the top, sidewall, and bottom to calculate step coverage.[12][16]

o Surface Roughness: Analyze the surface topography using Atomic Force Microscopy
(AFM).[11]

o Chemical Composition: Use X-ray Photoelectron Spectroscopy (XPS) to determine the
chemical bonding states and identify any impurities.[4][11]
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o Electrical Properties: Fabricate capacitor structures and measure capacitance-voltage (C-
V) and current-voltage (I-V) characteristics to determine the dielectric constant and

leakage current density.[4]
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Caption: Troubleshooting workflow for poor HfO2 film uniformity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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